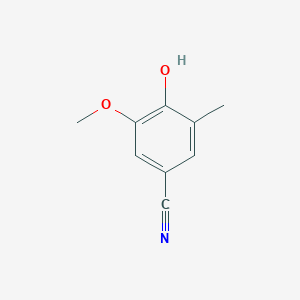

4-Hydroxy-3-methoxy-5-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-7(5-10)4-8(12-2)9(6)11/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTYZCNHSKOBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile: Synthesis, Properties, and Applications

Introduction

4-Hydroxy-3-methoxy-5-methylbenzonitrile, also known as 4-cyano-2-methoxy-6-methylphenol, is a polysubstituted aromatic compound belonging to the family of vanillin derivatives. Its structure, featuring a nitrile group, a hydroxyl group, a methoxy group, and a methyl group on a benzene ring, makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of this compound, grounded in established chemical principles and data from structurally related compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential biological interactions. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₉NO₂ | Calculated |

| Molecular Weight | 163.17 g/mol | Calculated |

| CAS Number | 173900-47-5 | [1] |

| Appearance | Expected to be a solid at room temperature | Analogy to related benzonitriles |

| Melting Point | Not definitively reported; likely higher than related benzaldehydes | Inference |

| Boiling Point | ~313 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols, acetone) and sparingly soluble in water. | General solubility of phenolic compounds |

| Purity | Commercially available up to 97% | [1] |

| Storage | Store in a cool, dry place away from light. | Standard for phenolic compounds |

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned starting from the readily available precursor, creosol (2-methoxy-4-methylphenol). The proposed multi-step synthesis involves electrophilic aromatic substitution and functional group transformation, common and well-understood reactions in organic chemistry.

Experimental Protocol: Synthesis of this compound from Creosol

Step 1: Iodination of Creosol to yield 4-Iodo-2-methoxy-6-methylphenol

-

Rationale: To introduce a leaving group at the position para to the hydroxyl group, which will be subsequently replaced by the nitrile group. Iodination is chosen for its regioselectivity and the reactivity of the resulting aryl iodide in cross-coupling reactions. The reaction is typically carried out using an iodine source and an oxidizing agent to generate the electrophilic iodine species.[3][4]

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve creosol (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a miscible organic solvent.

-

Add sodium iodide (1.1 equivalents) to the solution.

-

Slowly add a solution of sodium hypochlorite (household bleach, ~6% solution, 1.2 equivalents) dropwise to the stirred mixture at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Iodo-2-methoxy-6-methylphenol.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

-

Step 2: Cyanation of 4-Iodo-2-methoxy-6-methylphenol to yield this compound

-

Rationale: The Rosenmund-von Braun reaction, a well-established method for the synthesis of aryl nitriles from aryl halides, is the method of choice. This reaction typically employs a copper(I) cyanide reagent.[5]

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 4-Iodo-2-methoxy-6-methylphenol (1 equivalent) and copper(I) cyanide (1.2 equivalents) in a high-boiling polar aprotic solvent such as DMF or DMSO.

-

Heat the reaction mixture to a high temperature (typically 140-160 °C) and stir for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by pouring the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Caption: Workflow for the synthesis and characterization of the title compound.

Reactivity and Potential Transformations

The chemical reactivity of this compound is governed by its functional groups.

-

Nitrile Group: The nitrile group is a versatile functional handle. It can undergo:

-

Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (4-hydroxy-3-methoxy-5-methylbenzoic acid). [3] * Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (4-aminomethyl-2-methoxy-6-methylphenol).

-

Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form various heterocyclic compounds.

-

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be:

-

Alkylated/Acylated: Reaction with alkyl halides or acyl halides/anhydrides in the presence of a base will form the corresponding ethers or esters.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, the available positions are already substituted.

-

-

Aromatic Ring: The benzene ring can undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity and reactivity.

Potential Applications in Research and Drug Development

While specific biological activities of this compound have not been extensively reported, its structural similarity to vanillin and other vanilloids suggests potential for various therapeutic applications. Vanillin and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. [6]

-

Anticancer Research: Vanillin analogues have been shown to inhibit cancer cell migration and induce apoptosis. [6]The nitrile functionality in this compound could serve as a key interaction point with biological targets or as a precursor for the synthesis of more potent anticancer agents.

-

Neuroprotective Agent Development: Some vanilloids exhibit neuroprotective effects. This compound could be explored as a lead structure for the development of agents to treat neurodegenerative diseases.

-

Material Science: The rigid, functionalized aromatic structure could be of interest in the synthesis of novel polymers or liquid crystals.

Conclusion

This compound is a valuable, albeit understudied, chemical entity with significant potential as a synthetic intermediate. Its straightforward proposed synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive target for further investigation. The predicted chemical and spectroscopic properties outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this vanillin derivative in various scientific disciplines. Future research should focus on the experimental validation of its synthesis and properties, as well as a thorough investigation of its biological activities.

References

- Dains, F. B., Magers, A. W., & Steiner, W. L. (1930). THE IODINATION OF PHENOL AND CRESOL ETHERS. Journal of the American Chemical Society, 52(4), 1555-1560.

- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

- PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. National Center for Biotechnology Information.

- Noreljaleel, A. E. M., Fadul, H. M. A., van der Westhuizen, J. H., Karim, M. A., Ayuob, S. M. H., & Abualreish, M. J. A. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 64-69.

- Sigma-Aldrich. (n.d.). 4-hydroxy-3-iodo-5-methoxybenzonitrile. Merck.

- PrepChem. (2023). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.

- ChemicalBook. (n.d.). 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum.

- PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information.

- Chemical Synthesis Database. (2023). 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

- ChemicalBook. (n.d.). 4-Hydroxy-3-Methoxy-2-Methylbenzaldehyde synthesis.

- The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Hive Chemistry Discourse.

- allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.173900-47-5.

- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Wiley.

- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.

- Kyushu University Institutional Repository. (1988). Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- SciELO. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water.

- Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

- ResearchGate. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.

- Sigma-Aldrich. (n.d.). This compound. Merck.

- MDPI. (2021). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil.

- ResearchGate. (2014). Synthesis, characterization, thermal analysis, and band gap of oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol.

Sources

- 1. Buy Online - this compound - 97%, high purity , CAS No.173900-47-5 - We Deliver Worldwide [allschoolabs.com]

- 2. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.br [scielo.br]

- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 6. researchgate.net [researchgate.net]

4-Hydroxy-3-methoxy-5-methylbenzonitrile CAS number 173900-47-5

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 173900-47-5), a substituted cyanophenol. As a compound with limited direct representation in peer-reviewed literature, this document leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to present a scientifically grounded resource for researchers. The guide details the compound's profile, proposes a robust synthetic pathway from commercially available precursors, outlines a standard workflow for analytical characterization with predicted spectral features, and discusses potential applications in drug discovery and material science. All protocols and claims are presented with mechanistic reasoning to provide actionable insights for laboratory professionals.

Compound Profile & Physicochemical Properties

This compound is a derivative of vanillin, featuring an additional methyl group on the aromatic ring. This substitution is expected to subtly influence its physical properties and reactivity compared to its more common analog, 4-hydroxy-3-methoxybenzonitrile (vanillonitrile, CAS: 4421-08-3)[1].

-

IUPAC Name: this compound

-

Synonyms: 4-Cyano-2-methoxy-6-methylphenol

-

CAS Number: 173900-47-5

-

Chemical Formula: C₉H₉NO₂

The physicochemical properties are summarized in the table below. Note that while the molecular weight and formula are exact, other values are estimated based on structurally related compounds like vanillonitrile and 2,6-dimethyl-4-cyanophenol[2]. The addition of a methyl group typically increases the melting point and reduces aqueous solubility due to increased molecular weight and hydrophobicity.

| Property | Value (Calculated or Estimated) | Source / Rationale |

| Molecular Weight | 163.17 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred from analogs[2] |

| Melting Point (mp) | 95-105 °C | Estimated; higher than vanillonitrile (85-87 °C) |

| Boiling Point (bp) | > 300 °C | Estimated |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water | Inferred from general organic compound properties |

| pKa (Phenolic OH) | ~9.5 - 10.5 | Estimated; electron-withdrawing nitrile group increases acidity |

Proposed Synthesis Pathway & Mechanistic Rationale

Experimental Protocol: Two-Step Synthesis from 5-Methylvanillin

Step 1: Oxime Formation This step converts the aldehyde functional group into an oxime using hydroxylamine hydrochloride. The reaction is typically performed under mild basic or neutral conditions to free the hydroxylamine nucleophile.

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 5-methylvanillin (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water.

-

Reaction: Add sodium acetate (1.5 eq) to the solution to buffer the pH. Stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Workup: Cool the reaction mixture in an ice bath to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-methoxy-5-methylbenzaldoxime.

Causality Insight: Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, preventing protonation of the hydroxylamine and ensuring it remains nucleophilic to attack the aldehyde's carbonyl carbon.

Step 2: Oxime Dehydration to Nitrile This step eliminates water from the oxime to form the nitrile functional group. Various dehydrating agents can be used; phosgene is effective but highly toxic[3]. A safer and common laboratory alternative is acetic anhydride or a reagent like thionyl chloride.

-

Reaction Setup: In a fume hood, suspend the dried oxime from Step 1 (1.0 eq) in a suitable solvent such as chlorobenzene or toluene in a flask equipped with a reflux condenser[3].

-

Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension. The reaction may be exothermic.

-

Heating: Heat the mixture to reflux (approx. 80-110 °C, depending on solvent) and maintain for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the oxime.

-

Workup & Purification: Cool the mixture to room temperature. Carefully quench excess thionyl chloride by slowly adding the reaction mixture to ice water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield pure this compound.

Causality Insight: Thionyl chloride reacts with the oxime's hydroxyl group, converting it into an excellent leaving group. Subsequent base-catalyzed or heat-induced elimination of this group and a proton results in the formation of the stable carbon-nitrogen triple bond of the nitrile.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization & Validation

Confirming the identity and purity of the synthesized compound is critical. A standard analytical workflow involves spectroscopic analysis and chromatography.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.0-7.2 ppm (2H, s): Two aromatic protons on the ring.

-

δ ~5.5-6.0 ppm (1H, s): Phenolic hydroxyl proton (broad, D₂O exchangeable).

-

δ ~3.9 ppm (3H, s): Methoxy (-OCH₃) protons.

-

δ ~2.3 ppm (3H, s): Methyl (-CH₃) protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~150-155 ppm: Aromatic carbons attached to -OH and -OCH₃.

-

δ ~130-135 ppm: Aromatic carbons.

-

δ ~117 ppm: Nitrile (-C≡N) carbon.

-

δ ~110-115 ppm: Aromatic carbons.

-

δ ~105 ppm: Aromatic carbon attached to the nitrile group.

-

δ ~56 ppm: Methoxy (-OCH₃) carbon.

-

δ ~16 ppm: Methyl (-CH₃) carbon.

-

-

FT-IR (KBr, cm⁻¹):

-

~3300-3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

-

~2900-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).

-

~2220-2240 cm⁻¹ (sharp): C≡N stretch, characteristic of a nitrile.

-

~1600, 1500 cm⁻¹: C=C aromatic ring stretches.

-

~1250-1280 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).

-

-

Mass Spectrometry (EI-MS):

-

m/z (M⁺): 163.17 (Molecular Ion).

-

Purity Assessment & Workflow

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.

Protocol: Reverse-Phase HPLC

-

System: HPLC with a UV detector (set to ~254 nm and ~280 nm).

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 30% B to 95% B over 15 minutes.

-

Sample Prep: Dissolve a small amount of the final product in the mobile phase or methanol.

-

Analysis: Inject 10 µL and monitor the chromatogram. A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.

Analytical Validation Workflow Diagram

Caption: Standard workflow for structural and purity validation.

Potential Applications & Biological Significance

The chemical architecture of this compound, featuring a substituted phenolic ring and a nitrile group, makes it a valuable intermediate for several high-value applications.

-

Drug Discovery & Medicinal Chemistry: Substituted benzonitriles are key pharmacophores in modern drug design. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Analogs like 2,6-dimethyl-4-cyanophenol have been investigated as potential inhibitors of viral reverse transcriptase for HIV treatment[2]. The syringaldehyde moiety (3,5-dimethoxy-4-hydroxy) present in related structures is known to be a building block for compounds targeting EGFR and HER2 kinases in cancer research[5]. Therefore, this compound represents a novel scaffold for library synthesis to screen for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5][6].

-

Material Science: Hydroxybenzonitriles are precursors for high-performance polymers, liquid crystals, and coatings[7]. The phenolic hydroxyl group allows for incorporation into polyester or polycarbonate chains, while the polar nitrile group can enhance intermolecular interactions, contributing to thermal stability and specific mechanical properties[7]. It can also be explored for creating materials with UV-stabilizing properties.

Safety, Handling, and Storage

No specific safety data exists for CAS 173900-47-5. Therefore, it must be handled with the precautions appropriate for analogous compounds like 4-hydroxy-3-methoxybenzonitrile.

-

Hazard Classification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All handling should be performed in a certified chemical fume hood.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.

- PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxybenzonitrile 98%. Merck.

- ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes.

- Vertex AI Search. (n.d.). 4-Hydroxy-3-methoxybenzonitrile: Applications in Material Science and Organic Synthesis.

- CymitQuimica. (n.d.). 2,6-Dimethyl-4-cyanophenol.

- Google Patents. (1969). Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene. (US3444236A).

- PubMed Central. (n.d.). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. National Institutes of Health.

- Google Patents. (2003). Method of preparing p-cyanophenol like compound. (CN1442404A).

Sources

- 1. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethyl-4-cyanophenol | CymitQuimica [cymitquimica.com]

- 3. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents [patents.google.com]

- 4. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 5. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

synthesis pathway of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrile group, a phenolic hydroxyl, a methoxy group, and a methyl group on a benzene ring, makes it an interesting scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for diverse chemical modifications, making a reliable and well-understood synthetic pathway crucial for further research and development.

This guide provides a comprehensive overview of a plausible and efficient two-step synthesis of this compound, starting from the readily available precursor, creosol (2-methoxy-4-methylphenol). The presented pathway is designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for each step.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in two main steps starting from creosol. The core of this strategy involves the introduction of a formyl group at the position ortho to the phenolic hydroxyl group, followed by the conversion of this aldehyde functionality into a nitrile.

-

Step 1: Formylation of Creosol. The Duff reaction is employed for the regioselective ortho-formylation of creosol to yield 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

-

Step 2: Conversion of Aldehyde to Nitrile. The resulting aldehyde is then converted to the target benzonitrile via a one-pot reaction with hydroxylamine hydrochloride.

Caption: Overall two-step synthesis pathway for this compound from creosol.

Step 1: Formylation of Creosol via the Duff Reaction

The Duff reaction is a well-established method for the formylation of aromatic compounds, particularly phenols, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[1] The reaction proceeds via an electrophilic aromatic substitution, where the electrophile is generated from hexamine. For phenols, the reaction shows a strong preference for substitution at the ortho position relative to the hydroxyl group, which is a powerful activating group.[2] In the case of creosol (2-methoxy-4-methylphenol), the hydroxyl group directs the formylation to the vacant ortho position, leading to the desired intermediate, 4-hydroxy-3-methoxy-5-methylbenzaldehyde. While other formylation methods like the Reimer-Tiemann reaction exist[3][4], the Duff reaction is often preferred for its operational simplicity and good yields with appropriately substituted phenols.[5]

Experimental Protocol: Synthesis of 4-hydroxy-3-methoxy-5-methylbenzaldehyde

Caption: Workflow for the Duff reaction for the synthesis of 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Example Amount |

| Creosol (2-methoxy-4-methylphenol) | 138.17 | 1.0 | 13.8 g (0.1 mol) |

| Hexamine | 140.19 | 1.2 | 16.8 g (0.12 mol) |

| Glycerol | 92.09 | - | 100 mL |

| Boric Acid | 61.83 | 0.2 | 1.24 g (0.02 mol) |

| Sulfuric Acid (conc.) | 98.08 | - | For dilution |

| Ethyl Acetate | 88.11 | - | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine creosol (1.0 eq), hexamine (1.2 eq), and glycerol.

-

Heat the mixture with stirring to approximately 100°C to ensure homogenization.

-

Carefully add boric acid (0.2 eq) to the mixture.

-

Increase the temperature to 150-160°C and maintain it for 15-20 minutes. The reaction is typically exothermic.

-

After the reaction time, allow the mixture to cool to below 100°C.

-

Hydrolyze the intermediate by adding a hot solution of dilute sulfuric acid (e.g., 10-15% v/v in water).

-

Perform steam distillation on the resulting mixture to isolate the crude 4-hydroxy-3-methoxy-5-methylbenzaldehyde.

-

Extract the distillate with a suitable organic solvent such as ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Conversion of Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. A common and efficient method involves a one-pot reaction with hydroxylamine, which first forms an aldoxime intermediate. This intermediate is then dehydrated to yield the nitrile.[6][7] This process avoids the use of highly toxic cyanide reagents. The dehydration can be achieved by simply heating the reaction mixture, often without the need for a solvent, making it an environmentally benign and atom-efficient method.[6]

Experimental Protocol: Synthesis of this compound

Caption: Workflow for the one-pot conversion of 4-hydroxy-3-methoxy-5-methylbenzaldehyde to the corresponding nitrile.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Example Amount |

| 4-hydroxy-3-methoxy-5-methylbenzaldehyde | 166.17 | 1.0 | 16.6 g (0.1 mol) |

| Hydroxylamine Hydrochloride | 69.49 | 1.1 - 1.2 | 7.6 g (0.11 mol) |

| Ethyl Acetate | 88.11 | - | For work-up |

| Saturated Sodium Bicarbonate Solution | - | - | For washing |

| Anhydrous Potassium Carbonate or Sodium Sulfate | - | - | For drying |

Procedure:

-

In a round-bottom flask, combine 4-hydroxy-3-methoxy-5-methylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1-1.2 eq).

-

Heat the mixture in a sand bath or oil bath maintained at 100-120°C. The reaction is performed without a solvent.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed.

-

Dry the organic layer over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the characteristic signals for the aromatic protons, the methyl and methoxy groups, and the carbon atoms of the nitrile and the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp absorption band for the nitrile group (C≡N) at approximately 2220-2240 cm⁻¹, as well as a broad absorption for the hydroxyl group (-OH).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This guide outlines a robust and scientifically grounded two-step pathway for the synthesis of this compound. By starting with the readily available creosol, the target molecule can be obtained through a regioselective formylation followed by a straightforward conversion of the aldehyde to a nitrile. The described protocols are based on well-established chemical reactions and are designed to be adaptable for laboratory-scale synthesis. This pathway provides a solid foundation for researchers and scientists to produce this valuable compound for further investigation in drug discovery and materials science.

References

- Sharghi, H., & Sarvari, M. H. (2003). Solvent-free and atom efficient conversion of aldehydes into nitriles. Tetrahedron, 59(20), 3627-3633. [Link]

- Srinivas, K. V. N. S., Reddy, E. B., & Das, B. (2004). A rapid and facile one pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using anhydrous sodium sulphate and sodium bicarbonate in dry media under microwave irradiation. Indian Journal of Chemistry - Section B, 43B(5), 1075-1077. [Link]

- Allen Digital. (n.d.).

- Taheri, S., & Shiri, A. (2018). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 4(1), 69-76. [Link]

- Sumitomo Chemical Company, Limited. (1983). A process for producing nitrile compounds.

- ScienceMadness Discussion Board. (2013). Conversion of Aldehydes to Nitriles. [Link]

- Powers, J. P., & Pua, P. H. (2003). Synthesis of benzonitriles from substituted benzaldehyde. U.S.

- Tantry, S. J., & Keshava, P. (2018). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molbank, 2018(3), M1003. [Link]

- Wikipedia. (n.d.). Duff reaction. [Link]

- Scribd. (n.d.). Benzaldehyde To Benzonitrile. [Link]

- Organic Chemistry Portal. (n.d.). Duff Reaction. [Link]

- Smith, W. E. (1974). Process for making aromatic aldehydes. U.S.

- Li, H., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(36), 20875-20883. [Link]

- Ferguson, L. N. (1948). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

- Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. [Link]

- Sumitomo Chemical Company, Limited. (1983). Process for the production of 4-hydroxybenzaldehyde derivatives.

- Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

- Bohrium. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

- Allen Digital. (n.d.).

- J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]

- ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. [Link]

- Chemical Synthesis Database. (2025). 4-hydroxy-3-methoxy-5-methylbenzaldehyde. [Link]

- ScienceMadness Discussion Board. (2008). Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. [Link]

- ResearchGate. (n.d.).

- PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

- Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 64-68. [Link]

- PubChem. (n.d.). 2-Methoxy-4-Methylphenol. [Link]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. orgchemres.org [orgchemres.org]

Introduction: A Scaffold of Potential at the Intersection of Nature and Pharmacology

An In-depth Technical Guide to the Molecular Structure and Potential of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

In the landscape of modern drug discovery, the strategic modification of natural product scaffolds presents a fertile ground for innovation. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a simple phenolic aldehyde, has emerged as a privileged starting point for the synthesis of novel compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] This guide focuses on a specific, rationally designed derivative: This compound .

This molecule is conceptually derived from vanillin through two key modifications: the addition of a methyl group at the C5 position and the conversion of the aldehyde functional group to a nitrile. The introduction of the nitrile (-C≡N) group is of particular significance; it is a versatile pharmacophore found in over 30 FDA-approved drugs.[3] The nitrile moiety is often employed as a bioisostere for carbonyl or hydroxyl groups, acting as a hydrogen bond acceptor, and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, potentially enhancing target binding affinity and improving pharmacokinetic profiles like metabolic stability and bioavailability.[3][4]

The addition of a methyl group at the C5 position, adjacent to the hydroxyl group, is a subtle but strategic modification. This substitution can influence the molecule's lipophilicity, steric profile, and metabolic susceptibility, which are critical parameters in drug design.[5] This guide provides a comprehensive technical overview of the molecular structure, a proposed synthetic pathway, and a detailed analysis of the expected analytical characterization of this compound, positioning it as a molecule of interest for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a 1,3,4,5-tetrasubstituted benzene ring. The core structure combines a phenolic hydroxyl group, a methoxy group, and a methyl group ortho to the hydroxyl, with a nitrile group para to it. This arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 173900-47-5 | [6] |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | [6] |

| InChI Key | GDTYZCNHSKOBBE-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Predicted Boiling Point | 313 °C at 760 mmHg |

Proposed Synthesis Workflow

The proposed workflow involves two main stages:

-

Palladium-Catalyzed Cross-Coupling: Introduction of the C5-methyl group via a Suzuki or similar cross-coupling reaction. This is a robust and widely used method for forming carbon-carbon bonds on an aromatic ring.

-

Conversion of Aldehyde to Nitrile: A standard, high-yielding two-step conversion of the benzaldehyde to a benzonitrile via an aldoxime intermediate.

Sources

- 1. [PDF] Frontier Exploration of Synthesis and Biological Activity of Vanillin Derivatives | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications [mdpi.com]

- 6. Buy Online - this compound - 97%, high purity , CAS No.173900-47-5 - We Deliver Worldwide [allschoolabs.com]

An In-depth Technical Guide to the Anticipated Biological Activity of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

A Forward-Looking Analysis for Researchers and Drug Development Professionals

Preamble: Navigating the Research Frontier

In the landscape of novel chemical entities, 4-Hydroxy-3-methoxy-5-methylbenzonitrile emerges as a compound of significant interest, yet its biological activities remain largely uncharted territory. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a conventional data summary to present a predictive and actionable framework for investigation. As a Senior Application Scientist, the perspective offered herein is one of proactive scientific inquiry, grounded in the established bioactivities of structurally analogous compounds. We will dissect the molecule's structural nuances to hypothesize its potential therapeutic relevance and lay out a comprehensive, self-validating experimental roadmap to elucidate its biological profile.

Section 1: Molecular Characterization and Synthesis Precursors

1.1. Chemical Identity

This compound, with the canonical SMILES CC1=CC(=CC(=C1O)OC)C#N, is a substituted aromatic nitrile.[1] Its molecular structure, characterized by a hydroxyl group, a methoxy group, and a methyl group adorning the benzonitrile core, suggests a predisposition for a range of biological interactions. The presence of the phenolic hydroxyl group, in particular, is a well-established pharmacophore associated with antioxidant and radical-scavenging properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 173900-47-5 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.176 g/mol | [1] |

1.2. Synthesis Considerations

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, analogous benzonitrile derivatives offer valuable insights. For instance, the synthesis of related compounds often involves multi-step processes starting from precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde).[2][3] A plausible synthetic strategy could involve the modification of vanillin to introduce the C5-methyl group, followed by conversion of the aldehyde to a nitrile.

Section 2: Predicted Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the documented activities of its structural relatives.

2.1. Anticipated Antimicrobial Activity

Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4] The presence of a hydroxyl group is noted as a significant contributor to this activity.[4] Furthermore, various natural methoxyphenol compounds are recognized for their antimicrobial effects against foodborne pathogens and spoilage bacteria.[5] The combination of a hydroxyl and a methoxy group on the phenyl ring of our target compound suggests a strong likelihood of antimicrobial properties.

2.2. Predicted Antioxidant Capacity

Phenolic compounds are renowned for their antioxidant capabilities. Benzoyl hydrazones synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde have shown notable antioxidant activity in β-carotene-linoleic acid and ABTS cation radical scavenging assays.[6] The structural similarity points towards a probable antioxidant potential for this compound, likely mediated by the hydrogen-donating ability of its phenolic hydroxyl group.

2.3. Hypothesized Anti-inflammatory Effects

Derivatives of methoxyphenols have been investigated for their anti-inflammatory properties. For example, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, a component of Korean cabbage kimchi, has been shown to suppress the production of proinflammatory mediators in lipopolysaccharide-stimulated microglial cells.[7] Another study on a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, demonstrated significant inhibition of nitric oxide and prostaglandin E2 production in LPS-stimulated macrophages.[8] These findings strongly suggest that this compound could exert anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways like NF-κB and MAPK.[7][8]

Section 3: A Proposed Experimental Framework for Validation

To empirically validate the predicted biological activities, a structured, multi-tiered experimental approach is recommended.

3.1. Workflow for Biological Activity Screening

Caption: A proposed workflow for the systematic evaluation of this compound's biological activities.

3.2. Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Causality: This initial screen is crucial for quantifying the antimicrobial potency of the compound against a panel of clinically relevant bacterial strains. The broth microdilution method provides a standardized and high-throughput approach to determine the lowest concentration that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Step-by-Step Methodology:

-

Bacterial Strain Preparation: Culture selected Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria overnight in appropriate broth (e.g., Tryptic Soy Broth).[5]

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.

-

Inoculation: Adjust the overnight bacterial cultures to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

MBC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: DPPH Radical Scavenging Assay

Causality: This assay provides a rapid and reliable method to assess the antioxidant potential of the compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant is accompanied by a color change from purple to yellow, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Causality: This cell-based assay is a primary screen for anti-inflammatory activity. Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator. The ability of the compound to inhibit NO production is a strong indicator of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compound.

Section 4: Elucidating the Mechanism of Action

Should initial screenings yield positive results, subsequent investigations should focus on the underlying molecular mechanisms.

4.1. Anti-inflammatory Signaling Pathway Analysis

Caption: A potential mechanism of anti-inflammatory action for this compound through inhibition of NF-κB and MAPK signaling pathways.

Causality: To understand how the compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key signaling pathways. Western blot analysis can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways, which are central to the inflammatory response.

Experimental Approach:

-

Treat LPS-stimulated macrophages with the test compound.

-

Prepare cell lysates at different time points.

-

Perform Western blotting to detect the phosphorylated and total forms of IκBα, p65 (for the NF-κB pathway), and ERK, JNK, and p38 (for the MAPK pathway).

-

A decrease in the phosphorylation of these proteins would indicate that the compound's anti-inflammatory activity is mediated through the inhibition of these pathways.[7][8]

Section 5: Concluding Remarks and Future Directions

While direct empirical data on the biological activity of this compound is currently sparse, a systematic analysis of its structural analogs provides a strong rationale for investigating its potential as an antimicrobial, antioxidant, and anti-inflammatory agent. The experimental framework proposed in this guide offers a clear and robust pathway for elucidating its therapeutic promise. The insights gained from such studies will not only characterize this novel compound but also contribute to the broader understanding of structure-activity relationships within this chemical class, paving the way for the development of new therapeutic leads.

References

- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing. (URL: [Link])

- 4-Hydroxy-3-methoxy-5-nitrobenzonitrile | C8H6N2O4 | CID 77068356 - PubChem. (URL: [Link])

- 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem. (URL: [Link])

- US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google P

- Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes - ResearchG

- 4-Hydroxy-3-methylbenzonitrile | C8H7NO | CID 10964560 - PubChem - NIH. (URL: [Link])

- Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Ana | AABC. (URL: [Link])

- (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)

- Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities - TÜBİTAK Academic Journals. (URL: [Link])

- Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed. (URL: [Link])

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC - NIH. (URL: [Link])

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (URL: [Link])

- Anti-inflammatory Activity of 4',6,7-trihydroxy-5-methoxyflavone From Fridericia chica (Bonpl.) L.G.Lohmann - PubMed. (URL: [Link])

- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. (URL: [Link])

- This compound - 97%, high purity , CAS No.173900-47-5. (URL: [Link])

- 3-Hydroxy-4-methoxybenzonitrile - CAS Common Chemistry. (URL: [Link])

- (PDF)

Sources

- 1. Buy Online - this compound - 97%, high purity , CAS No.173900-47-5 - We Deliver Worldwide [allschoolabs.com]

- 2. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl " by BEDRİYE SEDA KURŞUN AKTAR, YUSUF SICAK et al. [journals.tubitak.gov.tr]

- 7. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Profile of 4-Hydroxy-3-methoxy-5-methylbenzonitrile

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Hydroxy-3-methoxy-5-methylbenzonitrile (CAS No. 173900-47-5), a substituted aromatic nitrile with significant potential in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data, rigorously cross-referenced and validated against experimental data from structurally analogous compounds. We present an in-depth interpretation of the predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. Furthermore, this guide includes a standardized protocol for the acquisition of NMR data, designed to ensure reproducibility and data integrity. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of this and related molecules.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a central benzene ring functionalized with a hydroxyl (-OH), a methoxy (-OCH₃), a methyl (-CH₃), and a nitrile (-C≡N) group. The strategic placement of these functionalities imparts a unique electronic and steric profile, making it an attractive scaffold for further chemical modification. The nitrile group can undergo a variety of transformations, while the phenolic hydroxyl group provides a handle for derivatization and influences the molecule's overall reactivity and potential for hydrogen bonding.

Given the absence of experimentally derived spectroscopic data in the public domain for this compound, this guide will utilize predicted data as a primary reference. To ensure the scientific validity of our interpretations, we will draw extensive comparisons with the established experimental spectra of closely related analogues, namely syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) , 4-hydroxy-3,5-dimethylbenzonitrile , and 4-hydroxy-3-methoxybenzonitrile . This comparative approach allows for a robust and scientifically grounded elucidation of the spectroscopic features of the target molecule.

Molecular Structure and Key Functional Groups

Caption: Molecular structure of this compound with key functional groups highlighted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound exhibits several characteristic absorption bands.

Table 1: Predicted Infrared (IR) Spectral Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400-3600 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~2950-3050 | Medium | C-H Stretch | Aromatic & Methyl C-H |

| ~2220-2240 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1580-1610 | Medium | C=C Stretch | Aromatic Ring |

| ~1450-1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1200-1300 | Strong | C-O Stretch | Aryl Ether |

| ~1000-1100 | Medium | C-O Stretch | Aryl Ether |

Interpretation of the IR Spectrum:

The most prominent features in the predicted IR spectrum are the strong, broad absorption band in the region of 3400-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

A sharp and strong absorption is predicted in the 2220-2240 cm⁻¹ region, which is a definitive indicator of the nitrile (-C≡N) functional group. This peak is often well-defined and serves as a key diagnostic feature for this class of compounds.

The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations typically observed between 2950-3050 cm⁻¹ and multiple C=C stretching bands in the fingerprint region, specifically around 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ .

The presence of the methoxy group is supported by the strong C-O stretching vibrations of the aryl ether linkage, which are expected to appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The C-H stretching of the methyl group will also contribute to the absorptions around 2950-3050 cm⁻¹ .

This predicted pattern is consistent with the experimental IR spectrum of syringaldehyde, which shows a broad O-H stretch, aromatic C=C stretches, and strong C-O ether stretches.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would provide distinct signals for each type of proton in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~9.0-10.0 | Singlet | 1H | Ar-OH |

| ~7.2-7.4 | Singlet | 2H | Ar-H |

| ~3.8-4.0 | Singlet | 3H | -OCH₃ |

| ~2.2-2.4 | Singlet | 3H | Ar-CH₃ |

Interpretation of the ¹H NMR Spectrum:

The phenolic proton (-OH ) is expected to appear as a broad singlet in the downfield region of ~9.0-10.0 ppm , although its chemical shift can be highly dependent on the solvent and concentration.

The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and are predicted to resonate as a singlet with an integration of 2H in the aromatic region, likely between ~7.2-7.4 ppm .

The three protons of the methoxy group (-OCH₃ ) are expected to give a sharp singlet at approximately ~3.8-4.0 ppm .

The three protons of the methyl group (Ar-CH₃ ) attached to the aromatic ring will also appear as a singlet, slightly more upfield, around ~2.2-2.4 ppm .

This predicted pattern is in good agreement with the experimental ¹H NMR data for syringaldehyde, which shows aromatic protons at ~7.15 ppm and methoxy protons at ~3.96 ppm.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~150-155 | C -OH |

| ~145-150 | C -OCH₃ |

| ~130-135 | C -CH₃ |

| ~125-130 | Ar-C H |

| ~118-122 | -C ≡N |

| ~110-115 | C -C≡N |

| ~55-60 | -OC H₃ |

| ~15-20 | -C H₃ |

Interpretation of the ¹³C NMR Spectrum:

The aromatic carbons attached to the oxygen atoms are expected to be the most downfield, with the carbon bearing the hydroxyl group (C -OH) predicted around ~150-155 ppm and the carbon attached to the methoxy group (C -OCH₃) at ~145-150 ppm .

The quaternary carbon attached to the methyl group (C -CH₃) is predicted to be in the ~130-135 ppm range. The two equivalent aromatic methine carbons (Ar-C H) should appear around ~125-130 ppm .

The nitrile carbon (-C ≡N) is expected to have a chemical shift in the range of ~118-122 ppm , while the aromatic carbon to which it is attached (C -C≡N) is predicted to be around ~110-115 ppm .

The carbon of the methoxy group (-OC H₃) will be significantly more upfield, at approximately ~55-60 ppm . The methyl carbon (-C H₃) will be the most upfield signal, predicted in the ~15-20 ppm region.

These predicted shifts are consistent with experimental data for syringaldehyde, which shows aromatic carbons in similar regions and a methoxy carbon at ~56.5 ppm.[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 163 | [M]⁺, Molecular Ion |

| 148 | [M - CH₃]⁺ |

| 120 | [M - CH₃ - CO]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 163 , corresponding to its molecular weight.

A common fragmentation pathway for aromatic compounds with methyl groups is the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z 148 ([M - CH₃]⁺). This is often a prominent peak in the mass spectrum.

Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring, leading to a fragment at m/z 120 ([M - CH₃ - CO]⁺). The fragmentation of substituted benzonitriles can be complex, but these represent plausible major fragmentation pathways.[5]

Experimental Protocol: Acquisition of ¹H NMR Spectrum

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 2-3 seconds to allow for full relaxation of the protons between scans.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

Experimental Workflow Diagram

Caption: A standardized workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating predicted data with experimental observations from structurally similar molecules, we have presented a robust interpretation of its IR, ¹H NMR, ¹³C NMR, and mass spectra. The detailed experimental protocol for NMR analysis further equips researchers with the necessary methodology to obtain high-quality data for this and related compounds. As a versatile building block, a thorough understanding of the spectroscopic profile of this compound is paramount for its effective utilization in the synthesis of novel chemical entities with potential applications in pharmaceuticals and materials science.

References

- PubChem. Syringaldehyde.

- Biological Magnetic Resonance Bank.

- ResearchGate. FTIR spectra of thin films of (A) syringaldehyde, (B) vanillin, and (C)... [Link]

- NIST.

- Human Metabolome Database. Showing metabocard for Syringaldehyde (HMDB0258653). [Link]

- Restek. Syringaldehyde: CAS # 134-96-3 Compound Information and Applications for GC (Gas Chromatography)

- PubChem. 4-Hydroxy-3,5-dimethoxybenzonitrile.

- PubChem. 4-Hydroxy-3-methoxybenzonitrile.

- Chemistry LibreTexts.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- University of Calgary.

Sources

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3-methoxy-5-methylbenzonitrile in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Hydroxy-3-methoxy-5-methylbenzonitrile in a range of organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the core principles and detailed methodologies required to generate this critical data in a scientifically rigorous manner.

Introduction: The Significance of Solubility for this compound

This compound, a derivative of vanillin, is a substituted benzonitrile with potential applications in pharmaceutical and agrochemical research.[1] Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility data informs critical process parameters such as reaction media selection, crystallization conditions for purification, and the preparation of stock solutions for in vitro and in vivo studies. This guide provides the foundational knowledge and practical protocols to empower researchers in their work with this compound.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound dictates its interactions with different solvents. A fundamental principle in predicting solubility is the adage "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[2]

Molecular Structure of this compound:

Key Functional Groups Influencing Solubility

Key functional groups of this compound include:

-

Phenolic Hydroxyl (-OH) group: This group is polar and can act as a hydrogen bond donor and acceptor. This suggests good solubility in polar protic solvents like alcohols.[3]

-

Methoxy (-OCH3) group: This group is polar and can act as a hydrogen bond acceptor.

-

Nitrile (-C≡N) group: The nitrile group is polar and a hydrogen bond acceptor.

-

Methyl (-CH3) group: This is a nonpolar, hydrophobic group.

-

Benzene ring: The aromatic ring is nonpolar and contributes to van der Waals interactions.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics. Therefore, its solubility will be significant in a range of solvents, with a preference for those that can engage in hydrogen bonding and have intermediate polarity.

A Theoretical Approach to Solvent Selection: Hansen Solubility Parameters

A more quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSPs).[4] HSPs are based on the principle that the total cohesive energy of a liquid is derived from three types of intermolecular forces: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5] For a solute to dissolve in a solvent, their HSPs should be similar.

The Hansen solubility parameters for a wide range of solvents are readily available. While the HSPs for this compound are not published, they can be estimated using group contribution methods.[6] By comparing the estimated HSPs of the solute with the known HSPs of various solvents, a rational selection of candidate solvents for experimental testing can be made.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7] This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume (e.g., 2 mL) of a selected organic solvent.

-

Ensure a visible excess of solid remains to confirm that the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

The time to reach equilibrium should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the samples.[9]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved solute.

-

Experimental Workflow for Solubility Determination

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of dissolved solutes.[10] A robust HPLC method is essential for accurate solubility determination.

Hypothetical HPLC Method for this compound

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for moderately polar aromatic compounds.[11]

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is often effective. The gradient can be optimized to achieve good peak shape and resolution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of the compound will provide the best sensitivity. The λmax can be determined by running a UV scan of a dilute solution of the compound.

-

Calibration: A calibration curve must be generated using standard solutions of this compound of known concentrations. The linearity of the detector response should be established over the expected concentration range of the diluted samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Hydrogen Bonding Capability | Solubility (mg/mL) |

| Hexane | 0.1 | Non-polar, Aprotic | Expected to be low |

| Toluene | 2.4 | Non-polar, Aprotic | Expected to be low to moderate |

| Dichloromethane | 3.1 | Polar, Aprotic | Expected to be moderate |

| Ethyl Acetate | 4.4 | Polar, Aprotic | Expected to be moderate to high |

| Acetone | 5.1 | Polar, Aprotic | Expected to be high |

| Ethanol | 4.3 | Polar, Protic | Expected to be high |

| Methanol | 5.1 | Polar, Protic | Expected to be very high |

| Water | 10.2 | Polar, Protic | Expected to be low |

The interpretation of the results should correlate the observed solubility with the properties of the solvents. For instance, high solubility in methanol and ethanol would be attributed to the strong hydrogen bonding interactions between the phenolic hydroxyl group of the solute and the hydroxyl groups of the solvents.[13] Moderate solubility in acetone and ethyl acetate would be due to dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen. Low solubility in nonpolar solvents like hexane would be expected due to the overall polar nature of the molecule.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility of this compound in organic solvents. By combining a theoretical understanding of solute-solvent interactions with rigorous experimental methodologies and precise analytical techniques, researchers can generate the reliable solubility data necessary to advance their research and development efforts. The principles and protocols outlined herein are broadly applicable to other benzonitrile derivatives and small organic molecules, serving as a valuable resource for the scientific community.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

- Galanakis, E. K., Gekas, V., & Fountoulis, G. (2012). Predicting the solubilization preference of natural phenols to different solvents. Food and Bioproducts Processing, 90(3), 388-394. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. [Link]

- Ferreira, O., Bustamante, P., & Pinho, S. P. (2015). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 20(11), 20563–20581. [Link]

- Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E1–E4. [Link]

- Millard, J. W. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6–10. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13458–13467. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]

- Chemat, F., & Vian, M. A. (Eds.). (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI. [Link]

- Ferreira, O., & Pinho, S. P. (2015). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Scilit. [Link]